5-Cyanopyridine-2-sulfonyl chloride

Vue d'ensemble

Description

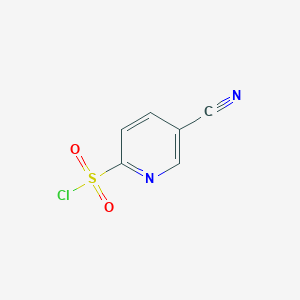

5-Cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃ClN₂O₂S It is a derivative of pyridine, characterized by the presence of a cyano group at the 5-position and a sulfonyl chloride group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Cyanopyridine-2-sulfonyl chloride can be synthesized through the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones. This process involves the use of chlorinating agents under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative chlorination reactions. These methods are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Cyanopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Oxidation and Reduction Reactions: The cyano group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the nucleophilic attack on the sulfonyl chloride group.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Sulfonamides:

5-Cyanopyridine-2-sulfonyl chloride is utilized as a sulfonamide precursor. The sulfonyl chloride group enables the introduction of sulfonamide functionalities into various substrates through nucleophilic substitution reactions. This application is significant in the synthesis of pharmaceuticals and agrochemicals.

2. Formation of Pyridine Derivatives:

The compound serves as a building block for synthesizing diverse pyridine derivatives. Its reactivity allows for the introduction of various functional groups, making it a valuable intermediate in organic synthesis.

3. Coupling Reactions:

In coupling reactions, this compound can react with amines to form sulfonamide linkages, which are crucial in developing biologically active compounds. This reaction pathway is essential in drug discovery and development.

Biological Applications

1. Antimicrobial Activity:

Research indicates that compounds derived from this compound exhibit antimicrobial properties. These derivatives have been explored for their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents.

2. Anticancer Properties:

Studies have shown that derivatives of this compound may possess anticancer activity. The ability to modify the pyridine ring allows for the development of targeted therapies against specific cancer types.

3. Enzyme Inhibition:

The sulfonamide group has been recognized for its ability to inhibit certain enzymes, making this compound a candidate for developing enzyme inhibitors used in treating diseases such as diabetes and hypertension.

Case Studies

Mécanisme D'action

The mechanism of action of 5-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules. The cyano group, while less reactive, can also participate in specific reactions, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

3-Cyanopyridine-2-sulfonyl chloride: Similar in structure but with the cyano group at the 3-position.

Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.

Uniqueness: 5-Cyanopyridine-2-sulfonyl chloride is unique due to the specific positioning of the cyano and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of specialized organic compounds and in pharmaceutical research.

Activité Biologique

5-Cyanopyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Synthesis and Structural Characteristics

This compound can be synthesized through the chlorination of 3-cyanopyridine-2(1H)-thiones, yielding a compound characterized by a sulfonyl chloride functional group attached to a pyridine ring. This structural feature is crucial for its biological activity, enabling interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5-cyanopyridine derivatives, including this compound. For instance, compounds derived from this structure have demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL . This suggests that modifications to the pyridine ring can enhance its antibacterial properties.

Anti-inflammatory Effects

The anti-inflammatory activity of compounds related to this compound has been documented in various studies. For example, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are pivotal in the inflammatory response. The IC50 values for these compounds were reported as low as 0.04 μmol, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This indicates that these derivatives may serve as potential alternatives or adjuncts to traditional anti-inflammatory therapies.

Antioxidant Activity

Additionally, the antioxidant properties of 5-cyanopyridine derivatives have been investigated. In vitro assays using DPPH and hydrogen peroxide scavenging methods revealed that these compounds exhibit significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases . The structure-activity relationship (SAR) analyses suggest that specific substituents on the pyridine ring enhance this activity.

Case Studies

- Antimicrobial Study : A study assessed the efficacy of various 5-cyanopyridine derivatives against C. trachomatis. The results indicated that certain derivatives effectively reduced chlamydial inclusion numbers in infected cells without affecting host cell viability, showcasing their potential as selective antimicrobial agents .

- Anti-inflammatory Evaluation : In a rat model of inflammation induced by carrageenan, several pyrimidine derivatives demonstrated anti-inflammatory effects similar to indomethacin. The ED50 values were calculated, indicating strong COX-2 inhibition and suggesting that these compounds could be developed into effective anti-inflammatory drugs .

- Antioxidant Assessment : A series of newly synthesized 2-thiouracil-5-sulfonamide derivatives were tested for their antioxidant capabilities. The results indicated promising IC50 values against oxidative stress markers, supporting further exploration into their therapeutic potential .

Table 1: Antimicrobial Activity of 5-Cyanopyridine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | N. meningitidis | 64 |

| H. influenzae | 32 |

Table 2: Anti-inflammatory Activity Comparison

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 5.46 | 0.78 | 7.23 |

| 5-Cyanopyridine Derivative | 4.74 | 0.69 | 6.86 |

Propriétés

IUPAC Name |

5-cyanopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXSGYYVYLYBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596109 | |

| Record name | 5-Cyanopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174486-12-5 | |

| Record name | 5-Cyanopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.